1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide -

1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

Catalog Number: EVT-4302273
CAS Number:
Molecular Formula: C20H24N2O4S2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a methoxy group (OCH3), a sulfonamide group (SO2NH2), and a methylthio group (CH3S).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring would provide a cyclic structure, while the methoxy, sulfonamide, and methylthio groups would be attached to the ring at specific positions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the methoxy group might undergo reactions involving the breaking of the carbon-oxygen bond, while the sulfonamide group could participate in reactions involving the nitrogen or sulfur atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide (3)

Compound Description: This compound is the parent molecule in a series of sulfonamides synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. []

Relevance: This compound shares the core sulfonamide structure and the 4-methoxyphenyl moiety with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The difference lies in the replacement of the 3-(methylthio)phenyl and 3-piperidinecarboxamide groups with a phenethyl and acetamide group, respectively. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (5a-m)

Compound Description: This series represents derivatives of N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide (3) where the nitrogen atom of the sulfonamide is further substituted with various alkyl/aralkyl groups (represented as "substituted" in the name). These compounds were synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. []

Relevance: Similar to the parent molecule (3), these compounds share the core sulfonamide structure and the 4-methoxyphenyl moiety with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The variation lies in the substituents on the sulfonamide nitrogen, the phenethyl group, and the acetamide group. []

4-[[4(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual TACE/MMP inhibitor identified through structure-based design. It exhibits nanomolar IC50 values against TACE and several MMPs. It has shown efficacy in inhibiting TNF secretion in various cell-based assays and in reducing clinical severity scores in mouse models of rheumatoid arthritis. []

Relevance: While TMI-1 belongs to the sulfonamide-hydroxamate class of inhibitors, it shares the sulfonyl and 4-substituted phenyl moiety with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The differences lie in the presence of a hydroxamate group, a thiomorpholine ring, and a 2-butynyloxy substituent instead of the methoxy group in TMI-1. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It demonstrates higher potency than SR144528 in decreasing GTPγS binding and increasing forskolin-stimulated cAMP levels in cells expressing hCB2. Sch.336 has shown promising results in impairing leukocyte migration in vitro and in vivo and blocking ovalbumin-induced lung eosinophilia in mice. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (1)

Compound Description: This compound was identified through in silico screening as a potential inhibitor of the S100A2-p53 protein-protein interaction, a validated drug target in pancreatic cancer. It demonstrated growth inhibitory activity against the MiaPaCa-2 pancreatic cell line with a GI50 of approximately 50 μM. [, ]

Relevance: This compound shares the core sulfonamide structure, the 4-methoxyphenyl moiety, and the piperidine ring with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The primary difference lies in the presence of a 1,2,3-triazole ring and a propyl linker connected to the piperazine ring, along with the replacement of the 3-(methylthio)phenyl group with an acetamide group. [, ]

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a highly selective E prostanoid receptor 4 (EP4) antagonist. It has demonstrated efficacy in reducing inflammation in a rat model of rheumatoid arthritis and relieving joint pain in a guinea pig model of osteoarthritis. MF498 showed similar efficacy to a selective COX-2 inhibitor in the arthritis model and comparable pain relief to a nonsteroidal anti-inflammatory drug in the osteoarthritis model. []

Relevance: This compound shares the sulfonyl and 2-methoxyphenyl moieties with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The key difference lies in the presence of a complex pyrroloquinoline structure connected to the benzyl group attached to the sulfonyl, as well as an acetamide group in MF498. []

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

Compound Description: [18F]DASA-23 is a novel radiopharmaceutical designed to measure pyruvate kinase M2 (PKM2) levels via positron emission tomography (PET). PKM2, preferentially expressed in glioblastoma cells, serves as a biomarker for cancer glycolytic reprogramming. In initial human studies, [18F]DASA-23 successfully crossed the blood-brain barrier and demonstrated higher uptake in high-grade gliomas compared to low-grade gliomas. []

Relevance: This compound is a bis-sulfonyl compound with one sulfonyl group attached to a 4-methoxyphenyl moiety, just like 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The key differences lie in the presence of a second sulfonyl group attached to a fluorinated phenyl ring and a piperazine ring in [18F]DASA-23. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound's crystal structure has been analyzed, revealing a planar indole ring system, a distorted tetrahedral configuration around the sulfur atom, and the orthogonality of the sulfonyl-bound phenyl ring to the indole system. The crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯pi interactions. []

Relevance: This compound shares the sulfonyl group, the 5-methoxyphenyl moiety, and the acetamide group with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The primary difference lies in the presence of a brominated indole ring system connected to the phenyl ring of the acetamide in this compound. []

-[4(p-Methoxyphenyl)azophenyl]-2-thiol-1,3,4-Oxadiazole [] and its Derivatives ([5],[6],[7],[8],[9],[10],[11])

Compound Description: This compound and its derivatives, featuring a 1,3,4-oxadiazole ring and an azo group linked to a 4-methoxyphenyl moiety, were synthesized and characterized in a study focusing on the preparation of novel 1,3,4-oxadiazole derivatives. []

Relevance: These compounds differ significantly from 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide in their core structure, lacking the sulfonamide group and incorporating a 1,3,4-oxadiazole ring and an azo linkage. The only shared feature is the presence of a 4-methoxyphenyl moiety. []

1,1,1-Trifluoro-N-[3-[[2-(4-methoxyphenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methanesulfonamide

Compound Description: This compound is an antiallergic and antiinflammatory agent that contains a methanesulfonamide group and a 4-methoxyphenyl moiety linked to an oxazole ring. []

Relevance: This compound shares the 4-methoxyphenyl moiety and a sulfonamide group, albeit a methanesulfonamide instead of a benzenesulfonamide, with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The structures differ significantly in the presence of an oxazole ring and the absence of the 3-(methylthio)phenyl and piperidine groups in this antiallergic compound. []

N-(2-Methoxyphenyl)benzenesulfonamide (3) and N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide (6)

Compound Description: These compounds were synthesized and used as starting materials for the preparation of a series of N-substituted sulfonamides. These derivatives were then evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

Relevance: These compounds share the core benzenesulfonamide structure and the 2-methoxyphenyl group with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The key difference lies in the position of the methoxy group on the phenyl ring (ortho in these compounds, para in the target compound) and the absence of the 3-(methylthio)phenyl and piperidine groups. []

N-Butyl-N-(4, 5-dibromo-2-methoxyphenyl)benzene sulfonamide (6d) and N-Pentyl-N-(4,5-dibromo-2-methoxy phenyl)benzenesulfonamide (6e)

Compound Description: These are N-substituted sulfonamide derivatives synthesized from N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide (6) by reacting with specific alkyl halides. They showed good inhibitory potential against lipoxygenase. []

Series of Aromatic Sulfone Compounds

Compound Description: A series of aromatic sulfone compounds, specifically designed to target the central nervous system, were described in a patent. These compounds feature a sulfonyl group linked to various substituted phenyl and piperidine moieties. Examples include N-[2-Methyl-5-(6-chloro-1H-indol-3-ylsulfonyl)phenyl]-N-(1-methylpiperidin-4-yl)amine and N-[5-(5-Bromo-2-methoxybenzenesulfonyl)-2-methoxyphenyl]-N-(1-methylpiperidin-4-yl)amine. []

Relevance: These compounds share the sulfonyl group and the piperidine ring with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide. The variations lie in the substituents on the phenyl rings attached to the sulfonyl group and the piperidine ring, and the presence of various halogen and alkoxy substituents. []

(cis-4-Methylcyclohexyl)methyl Sulfide (1), Sulfoxide (2), and Sulfone (3), and (cis-4-Methylcyclohexyl)phenyl Sulfide (4), Sulfoxide (5), and Sulfone (6)

Compound Description: These compounds were used in a variable-temperature NMR study to determine the thermodynamic parameters (ΔH° and ΔS°) associated with the conformational preferences of methylthio, methylsulfinyl, methylsulfonyl, phenylthio, phenylsulfinyl, and phenylsulfonyl groups in cyclohexane. [, ]

Relevance: These compounds differ significantly from 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide in their core structure, lacking the aromatic rings and the amide linkage. The only shared feature is the presence of a sulfonyl group in the sulfone derivatives (3 and 6). [, ]

Properties

Product Name

1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H24N2O4S2/c1-26-17-8-10-19(11-9-17)28(24,25)22-12-4-5-15(14-22)20(23)21-16-6-3-7-18(13-16)27-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,21,23)

InChI Key

UZHRSAPWZBJACI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.